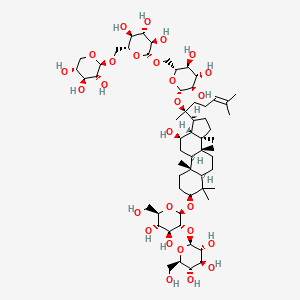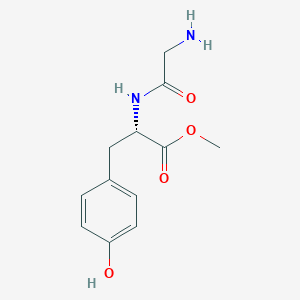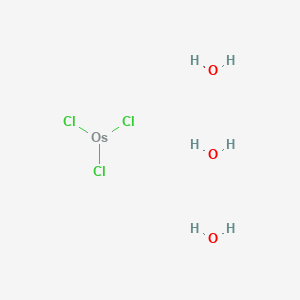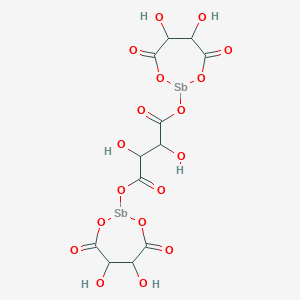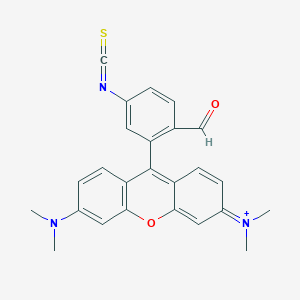
cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound featuring cobalt in the +3 oxidation state. This compound is notable for its unique structure, which includes a cobalt ion coordinated to a ligand derived from 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate. The presence of cobalt in the +3 oxidation state imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of cobalt salts with the appropriate ligand under controlled conditions. One common method involves the use of cobalt(III) chloride and the ligand precursor in an organic solvent, followed by heating and stirring to facilitate the coordination reaction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with adjustments to accommodate larger volumes and ensure consistent quality. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the cobalt center may be further oxidized or facilitate the oxidation of other substrates.
Reduction: Reduction reactions involving the compound can lead to the reduction of cobalt(III) to cobalt(II) or cobalt(I), depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where the coordinated ligand is replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield cobalt(IV) species, while reduction reactions can produce cobalt(II) or cobalt(I) complexes. Substitution reactions result in new cobalt complexes with different ligands .
Aplicaciones Científicas De Investigación
Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the interaction of the cobalt center with various molecular targets. In catalytic applications, the cobalt ion facilitates electron transfer processes, enabling the activation of substrates and promoting chemical transformations. In biological systems, the compound may interact with cellular components, leading to the generation of reactive oxygen species and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt(III) complex with similar coordination properties but different ligand structure.
Cobalt(III) chloride: A simpler cobalt(III) compound used in various chemical reactions.
Cobalt(III) nitrate: Known for its use in oxidation reactions and as a precursor for other cobalt complexes.
Uniqueness
Cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic and biological applications, where other cobalt(III) complexes may not perform as well .
Propiedades
IUPAC Name |
cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.2Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;;/q;;;2*+3/p-3/b3*8-7-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUJRYKUMDFSAX-NRKDBUQUSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Co+3].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Co+3].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57Co2O6+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





